1-Butylpyridin-1-ium;hydrobromide
Description
Contextualizing Ionic Liquids as Advanced Chemical Media
Ionic liquids (ILs) are salts that exist in a liquid state at or near room temperature, typically defined as having a melting point below 100°C. nih.gov Unlike conventional molecular solvents, ILs are composed entirely of ions, which imparts a unique set of physicochemical properties. These properties include negligible vapor pressure, high thermal and chemical stability, non-flammability, and a wide electrochemical window. nih.gov The "designability" of ionic liquids is a key feature; by systematically altering the cation and anion, their properties such as polarity, hydrophobicity, and viscosity can be fine-tuned for specific applications. google.com This has led to their investigation as greener alternatives to volatile organic solvents in a vast array of chemical processes. echemi.com
The applications of ionic liquids are diverse, spanning areas such as catalysis, electrochemistry, and materials science. nih.gov They have been successfully employed as solvents and catalysts in organic synthesis, electrolytes in batteries and supercapacitors, and as media for the extraction and separation of valuable compounds. google.comugr.es The third generation of ionic liquids, which includes those with functionalized ions, is increasingly being explored for biomedical applications due to their potential for low toxicity and biodegradability. google.com
Significance of Pyridinium-Based Ionic Liquids in Contemporary Chemical Science
Within the vast family of ionic liquids, those based on the pyridinium (B92312) cation hold a prominent position. Pyridinium-based ILs have garnered significant attention due to their unique features, which include relatively low melting points, high thermal stability, and versatile solvation properties. d-nb.info The aromatic nature of the pyridinium ring allows for π-π interactions, which can influence their behavior in various applications.
The synthesis of pyridinium-based ILs is often straightforward, typically involving the quaternization of pyridine (B92270) with an appropriate alkyl halide. nih.gov This ease of synthesis, combined with the ability to modify both the alkyl chain on the nitrogen atom and the substituents on the pyridine ring, makes them highly tunable. chemscene.com These structural modifications have a direct impact on their physical and chemical properties, such as melting point, viscosity, and conductivity. chemscene.com
Pyridinium-based ionic liquids have proven to be valuable in a range of applications, including organic synthesis, electrochemistry, biocatalysis, and polymerization. chemicalbook.com Their utility as catalysts, particularly as Brønsted acids, has been demonstrated in various organic transformations. rsc.org Furthermore, their electrochemical properties have made them promising candidates for use in energy storage devices like batteries and dye-sensitized solar cells. chemicalbook.comsemanticscholar.org
Scope and Research Trajectories of 1-Butylpyridin-1-ium;hydrobromide
This compound, a representative pyridinium-based ionic liquid, has been the subject of targeted research to exploit its specific properties. Its chemical structure consists of a pyridinium cation with a butyl group attached to the nitrogen atom and a bromide anion.
| Property | Value | Source |
|---|---|---|
| CAS Number | 874-80-6 | nih.gov |
| Molecular Formula | C₉H₁₄BrN | nih.gov |
| Molecular Weight | 216.12 g/mol | nih.gov |
| Melting Point | 104-107°C | rsc.org |
| Appearance | White to beige crystalline powder or crystals | rsc.org |
| Solubility in Water | Almost transparent | rsc.org |
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P 21 21 21 | nih.gov |
| a | 8.3040 Å | nih.gov |
| b | 10.783 Å | nih.gov |
| c | 11.699 Å | nih.gov |
| α, β, γ | 90.00° | nih.gov |
Current research on this compound is concentrated in several key areas. One significant trajectory is its application in electrochemistry, particularly as a bromine complexing agent in hydrogen bromine redox flow batteries. ugr.esresearchgate.net In these systems, it serves to reduce the vapor pressure of bromine by forming a separate, dense liquid phase, which enhances the safety and performance of the battery. ugr.esresearchgate.net Studies have shown that N-alkylated pyridinium compounds, including the n-butyl derivative, exhibit a strong bromine binding strength. ugr.es
Another important area of investigation is its role as a corrosion inhibitor. Research has explored the inhibitory effects of this compound on the corrosion of mild steel in acidic environments. This application leverages the ability of the pyridinium cation to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process.
Furthermore, this compound and its chloride analogue have been cited as potential homogeneous catalysts in the production of acrylic acid from lactide. google.com The compound can act as both a bromide source and an acid in the reaction. google.com The versatility of this compound ensures that its research trajectories will likely expand into other areas where the unique properties of pyridinium-based ionic liquids are advantageous.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H15BrN+ |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
1-butylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C9H14N.BrH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1; |
InChI Key |
KVBQNFMTEUEOCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.Br |
Origin of Product |
United States |
Synthetic Methodologies and Purification Strategies for 1 Butylpyridin 1 Ium;hydrobromide
Quaternization Reactions for Primary Synthesis
The fundamental method for synthesizing the 1-butylpyridinium (B1220074) cation is the quaternization reaction, a type of N-alkylation. researchgate.net This reaction involves treating pyridine (B92270) with an alkylating agent, typically a butyl halide such as 1-bromobutane (B133212). nih.govdatapdf.com The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the butyl halide, forming a new carbon-nitrogen bond and resulting in the positively charged 1-butylpyridinium cation. ontosight.ai The halide from the alkylating agent becomes the counter-anion, initially forming 1-butylpyridinium bromide in the case of 1-bromobutane. nih.gov
The reaction is a classic SN2 (bimolecular nucleophilic substitution) process. researchgate.net While the direct product of reacting pyridine with 1-bromobutane is the bromide salt, the hydrobromide salt can be synthesized under specific acidic conditions. google.comgoogle.com For instance, carrying out the quaternization in the presence of a strong acid like hydrobromic acid (HBr) can yield the desired 1-butylpyridin-1-ium;hydrobromide. google.com Additionally, contamination of the bromide salt with hydrobromide can occur during workup procedures, for example, through the alcoholysis of the alkyl halide if an alcohol is used as the solvent. datapdf.com
The general reaction scheme for the synthesis of the 1-butylpyridinium cation is as follows: Pyridine + 1-Bromobutane → 1-Butylpyridinium Bromide researchgate.netmdpi.com
The efficiency and yield of the quaternization reaction are highly dependent on the optimization of several parameters, including temperature, reaction time, and reactant stoichiometry. Research has explored various conditions to maximize the output and purity of the resulting salt.
Heating is often employed to accelerate the reaction rate, with temperatures typically ranging from ambient to reflux conditions. nih.govrsc.org For example, reactions have been successfully carried out by heating at 50-55 °C or under reflux for extended periods, such as 48 hours, to achieve high yields. nih.govrsc.org In some protocols, the reaction mixture is heated to 60 °C for 6-8 hours. researchgate.net Continuous flow synthesis has also been investigated, allowing for higher temperatures (e.g., 138 °C) and significantly reduced reaction times (e.g., 21 minutes), demonstrating a trade-off between yield and production rate.
The stoichiometry of the reactants is generally kept at an equimolar ratio to ensure complete conversion and minimize unreacted starting materials in the final product. nih.gov The reaction progress is often monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum yield before proceeding with product isolation. nih.govrsc.org
Table 1: Selected Reaction Conditions for 1-Butylpyridinium Bromide Synthesis
| Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Pyridine, 1-Bromobutane | Acetonitrile | Reflux | 48 h | 93% | nih.govmdpi.com |
| Pyridine, 1-Bromobutane | Ethyl Acetate (B1210297) | 70 | 1 week | - | tandfonline.com |
| Pyridine, 1-Bromobutane | Tetramethylene Sulfone | 25, 50, 75 | - | - | datapdf.com |
| 4-Methylpyridine, 1-Bromobutane | Ethyl Acetate | Reflux | - | - | tandfonline.com |
| Pyridine derivatives, Carboxylic Acids | Ethyl Acetate | 50-55 | 2-3 h | - | rsc.org |
The choice of solvent plays a critical role in the quaternization reaction, influencing reaction rates, solubility of reactants and products, and sometimes participating in side reactions. datapdf.com The rate of quaternization generally increases with the dielectric constant of the solvent. datapdf.com
A variety of solvents have been utilized for the synthesis of 1-butylpyridinium salts. Acetonitrile is a common choice due to its ability to dissolve both pyridine and butyl bromide, facilitating the reaction in a homogeneous phase. nih.govmdpi.com Ethyl acetate is another solvent used, where the product often phase-separates, simplifying its isolation. tandfonline.comtandfonline.com
Other solvents investigated include:
Tetramethylene sulfone: Chosen for its high dielectric constant and stability, avoiding the side reactions observed with solvents like nitrobenzene. datapdf.com
Alcohols (e.g., methanol): While effective solvents, they can lead to alcoholysis of the alkyl halide, contaminating the product with the hydrobromide salt. datapdf.com
Water: Can be used as a solvent, particularly when the quaternization is performed under acidic conditions. google.comgoogle.com
Solvent-free conditions: In some cases, the reaction can be performed neat, especially under microwave activation, presenting a greener synthetic route. sciforum.net
Table 2: Solvents Used in the Synthesis of 1-Butylpyridinium Salts
| Solvent | Rationale / Observation | Reference(s) |
| Acetonitrile | Good solubility for reactants, leading to high yield. | nih.govmdpi.com |
| Ethyl Acetate | Product phase separates, aiding in isolation. | tandfonline.comtandfonline.com |
| Tetramethylene Sulfone | High dielectric constant, stable, no side reactions. | datapdf.com |
| Methanol | Good solvent but can cause alcoholysis and hydrobromide contamination. | datapdf.com |
| Water | Suitable for reactions under acidic conditions. | google.comgoogle.com |
| None (Solvent-free) | Used in microwave-assisted synthesis for a greener process. | sciforum.net |
Anion Exchange Procedures for Functionalized Derivatives
Once the primary 1-butylpyridinium bromide or hydrobromide salt is synthesized, the anion can be readily exchanged to create a variety of functionalized derivatives with tailored properties. This process, known as metathesis or anion exchange, is a key advantage of ionic liquid chemistry, allowing for the fine-tuning of characteristics like viscosity, solubility, and thermal stability. frontiersin.orgnih.govnih.gov
The general procedure involves reacting the initial pyridinium (B92312) salt with a salt containing the desired new anion. nih.govfrontiersin.org The choice of the new salt and solvent is crucial for driving the reaction to completion and for the ease of separation of the final product. Often, the reaction is designed so that the byproduct is an inorganic salt that is insoluble in the reaction medium and can be easily removed by filtration. nih.gov
For example, to introduce the bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) anion, the 1-butylpyridinium bromide salt is reacted with lithium bis(trifluoromethylsulfonyl)imide (LiTf₂N). frontiersin.orgnih.govnih.gov The reaction is typically performed in water, where the resulting 1-butylpyridinium bis(trifluoromethylsulfonyl)imide is often immiscible and forms a separate layer, while the lithium bromide byproduct remains in the aqueous phase. frontiersin.orgnih.gov
Common anion exchange reactions for pyridinium salts include:
Reaction with LiTf₂N: To produce [Tf₂N]⁻ salts, which are often hydrophobic and have low viscosity. frontiersin.orgnih.govnih.gov
Reaction with HPF₆: To produce hexafluorophosphate (B91526) ([PF₆]⁻) salts. tandfonline.com
Reaction with sodium methanesulfonate (B1217627): To yield methanesulfonate ([CH₃SO₃]⁻) salts. nih.gov
The completion of the anion exchange is often verified by testing for the absence of the original halide anion in the product. A common method is to wash the product with deionized water and test the aqueous layer with a silver nitrate (B79036) (AgNO₃) solution; the absence of a precipitate indicates the complete removal of bromide ions. frontiersin.orgnih.gov
Advanced Purification Techniques and Purity Assessment in Research
The purity of 1-butylpyridin-1-ium salts is paramount, as even trace impurities can significantly alter their physicochemical properties, such as viscosity, density, and spectral purity. mdpi.com Impurities can include unreacted starting materials, residual solvents, and byproducts from side reactions. ntnu.no Therefore, rigorous purification and accurate purity assessment are essential steps following synthesis.
Initial purification often involves simple washing and drying procedures. For instance, after synthesis, the crude product is frequently washed with a solvent in which the ionic liquid is insoluble, such as ethyl acetate or diethyl ether, to remove unreacted organic starting materials. tandfonline.com The product is then typically dried under high vacuum at an elevated temperature (e.g., 50-90 °C) for several hours to remove any volatile impurities and residual water. nih.govrsc.org
For achieving higher purity levels ("ultra-pure" grade, >99.9%), more advanced techniques are employed:
Liquid/Liquid Continuous Extraction: This method is effective for removing impurities like organic halide salts, residual acids, or excess alkali metals. google.com
Melt Crystallization: A highly efficient technique for producing ultra-pure ionic liquids. It involves crystallizing the ionic liquid from its melt, and the process can significantly reduce the concentration of various impurities. ntnu.no Techniques like layer crystallization and dry sweating have been shown to be effective. ntnu.no
Recrystallization: For solid salts, recrystallization from a suitable solvent is a standard method to enhance purity. rsc.org
The assessment of purity is conducted using a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the cation and to detect organic impurities. frontiersin.orgnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to verify the presence of characteristic functional groups and the successful exchange of anions. mdpi.comrsc.org
Chromatography: Techniques like Thin Layer Chromatography (TLC) are used for monitoring reaction progress. nih.govmdpi.com Ion Chromatography (IC) is a powerful tool for quantifying residual halide impurities and other ions. mdpi.comgoogle.comtandfonline.com High-Performance Liquid Chromatography (HPLC) is also employed for the analysis of ionic liquid cations. mdpi.com
Elemental Analysis: Can be used to determine the elemental composition and check for the presence of trace metal ions. google.com
Advanced Spectroscopic and Structural Investigations of 1 Butylpyridin 1 Ium;hydrobromide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the 1-butylpyridinium (B1220074) cation and observing its environment. Both ¹H and ¹³C NMR studies have been conducted to provide detailed structural information. semarakilmu.com.myresearchgate.net
In a typical ¹H NMR spectrum of 1-butylpyridinium hydrobromide recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the proton signals of the butyl chain and the pyridinium (B92312) ring are clearly distinguishable. wiley-vch.de The methyl protons (CH₃) of the butyl group typically appear as a triplet at the most upfield position, around 0.89 ppm. wiley-vch.de The methylene (B1212753) groups of the butyl chain (CH₂-3 and CH₂-2) resonate as multiplets around 1.27 ppm and 1.89 ppm, respectively. wiley-vch.de The methylene group directly attached to the nitrogen atom of the pyridinium ring (CH₂-1) shows a triplet at approximately 4.66 ppm. wiley-vch.de For the pyridinium ring, the protons at positions 3 and 5 (H-3,5-Py) appear as a multiplet around 8.18 ppm, the proton at position 4 (H-4-Py) as a multiplet around 8.62 ppm, and the protons at positions 2 and 6 (H-2,6-Py), being closest to the positively charged nitrogen, are the most deshielded and resonate as a multiplet around 9.20 ppm. wiley-vch.de
The ¹³C NMR spectrum provides further confirmation of the cationic structure. In studies using DMSO-d6, the carbon signals for the butyl chain are observed at approximately 13.8 ppm (CH₃), 21.1 ppm (CH₂), and 32.6 ppm (CH₂). mdpi.com The carbon of the methylene group bonded to the nitrogen (NCH₂) is found around 71.6 ppm. mdpi.com The pyridinium ring carbons show signals at about 128.4 ppm, 129.0 ppm, 142.5 ppm, and 148.4 ppm. mdpi.com The specific assignments for the pyridinium carbons are C-3,5 at ~125.84 ppm, C-4 at ~148.04 ppm, and C-2,6 at ~145.64 ppm. wiley-vch.de
The bromide anion (Br⁻) does not have a common active nucleus for NMR spectroscopy and is therefore not directly observed. However, its presence influences the chemical shifts of the cation's protons and carbons due to ion pairing and electronic effects.
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Butylpyridinium Hydrobromide in DMSO-d6 wiley-vch.demdpi.com
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Butyl Chain | ||
| CH₃ | 0.89 (t) | 13.8 |
| CH₂-3 | 1.27 (m) | 21.1 |
| CH₂-2 | 1.89 (m) | 32.6 |
| N-CH₂ | 4.66 (t) | 71.6 |
| Pyridinium Ring | ||
| H-3,5 / C-3,5 | 8.18 (m) | 125.84 / 128.4 |
| H-4 / C-4 | 8.62 (m) | 148.04 |
Note: (t) = triplet, (m) = multiplet. Chemical shifts are approximate and can vary slightly depending on experimental conditions.
Vibrational Spectroscopy Applications (FTIR, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and molecular vibrations within 1-butylpyridinium hydrobromide.
FTIR Spectroscopy: The FTIR spectrum of 1-butylpyridinium hydrobromide displays characteristic absorption bands. mdpi.com The aromatic C-H stretching vibrations of the pyridinium ring are observed around 3120 cm⁻¹. mdpi.com The aliphatic C-H stretching vibrations of the butyl group's CH₂ and CH₃ appear in the region of 2855-2960 cm⁻¹. mdpi.com The stretching vibration of the C=N bond in the pyridinium ring is found at approximately 1632 cm⁻¹, while the C=C stretching is seen around 1569 cm⁻¹. mdpi.com A band at 1486 cm⁻¹ corresponds to the bending of the CH₂ group. mdpi.com The C-N stretching vibration is located at about 1170 cm⁻¹, and a band characteristic of the long-chain CH₂ of the butyl group is present at 770 cm⁻¹. mdpi.com
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For graphitic carbon-based materials modified with 1-butylpyridinium hydrobromide, Raman spectroscopy is particularly useful. kglmeridian.com The G peak, corresponding to the bond stretching of sp² carbon pairs, and the D peak, representing the breathing mode of aromatic rings arising from defects, are prominent features. kglmeridian.com In a study of modified graphene nanoplatelets, the G peak for the nanoplatelets was observed at 1571 cm⁻¹ and the D peak at 1317 cm⁻¹. kglmeridian.com The interaction with 1-butylpyridinium hydrobromide caused a shift in the G band, indicating noncovalent interactions between the ionic liquid and the graphene surface. kglmeridian.com
X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Crystalline and Surface Structures
X-ray Diffraction (XRD): Single-crystal X-ray diffraction has been employed to determine the precise three-dimensional arrangement of ions in the crystalline state of 1-butylpyridinium hydrobromide. The compound crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net The unit cell parameters have been determined as a = 8.3040 Å, b = 10.783 Å, and c = 11.699 Å, with α, β, and γ angles all being 90.00°. nih.gov The crystal structure is stabilized by intermolecular C-H···Br hydrogen bonds, which form a three-dimensional network. researchgate.net In some structures, the butyl tail of the cation adopts a nearly eclipsed conformation. tandfonline.com
Table 2: Crystal Data for 1-Butylpyridinium Hydrobromide researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₄N⁺ · Br⁻ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.3040 |
| b (Å) | 10.783 |
| c (Å) | 11.699 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Volume (ų) | 1047.6 |
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. In studies where 1-butylpyridinium hydrobromide is used to modify surfaces, such as graphene nanoplatelets (GnP), XPS confirms the presence of the ionic liquid. kglmeridian.combohrium.com The survey spectrum of GnP modified with the ionic liquid shows the appearance of peaks for Nitrogen (N 1s) and Bromine (Br 3d), which are absent in the unmodified material. kglmeridian.com High-resolution XPS spectra can further elucidate the interactions. For instance, the C 1s spectrum of the modified material can be fitted to show components corresponding to the C-C/C=C bonds of the graphene, as well as the C-N bonds of the pyridinium ring. kglmeridian.com
Electron Microscopy (TEM) for Morphological Analysis of Modified Systems
Transmission Electron Microscopy (TEM) is utilized to visualize the morphology and dispersion of materials at the nanoscale. bohrium.com When 1-butylpyridinium hydrobromide is used as a modifier, for example, with graphene nanoplatelets (GnP) in a styrene-butadiene rubber (SBR) matrix, TEM is crucial for assessing the dispersion of the modified GnP. kglmeridian.com Studies have shown that the ionic liquid facilitates the homogeneous dispersion of the modified GnP sheets within the polymer matrix. kglmeridian.com TEM micrographs of these nanocomposites reveal exfoliated and transparent graphene sheets, indicating that the ionic liquid helps to prevent the restacking of the GnP layers and promotes a strong interfacial interaction between the filler and the polymer. kglmeridian.comkglmeridian.com This improved dispersion is critical for enhancing the mechanical and thermal properties of the resulting nanocomposite material. kglmeridian.com
Intermolecular Interactions and Solvation Phenomena
Anion-Cation Interaction Dynamics and Energetics
The interactions between the 1-butylpyridinium (B1220074) cation and the bromide anion are multifaceted, involving a combination of hydrogen bonding, electrostatic forces, and van der Waals interactions.
Hydrogen bonding plays a crucial role in the formation and stability of ion pairs in 1-Butylpyridin-1-ium;hydrobromide. The hydrogen atoms on the pyridinium (B92312) ring, particularly those in the ortho and para positions, can form hydrogen bonds with the bromide anion. Studies on similar ionic liquids, such as those with imidazolium (B1220033) cations, have shown that the C-H bonds on the heterocyclic ring are acidic enough to act as hydrogen bond donors. researchgate.net The strength of these hydrogen bonds can be influenced by the presence of other molecules, such as water, which can compete for hydrogen bonding sites. osti.gov In protic ionic liquids, the formation of hydrogen-bonded networks between cations and anions is a key feature that influences their macroscopic properties. osti.gov The presence of a hydroxyl group on the cation, as in 1-(2-hydroxyethyl)pyridinium, can lead to even stronger and more complex hydrogen bonding networks, including cation-cation interactions. rsc.org
Computational studies on related systems have been employed to calculate the interaction energies of these hydrogen bonds. For instance, in clusters of 1-(2-hydroxyethyl)-3-methylimidazolium tetrafluoroborate (B81430), the interaction energies per ion-pair were calculated using density functional theory, revealing the cooperative nature of hydrogen bonding in larger clusters. d-nb.info
| Number of Ion Pairs (n) | Interaction Energy per Ion-Pair (kJ/mol) |
| 1 | -X |
| 2 | -Y |
| 3 | -Z |
| 4 | -A |
| 5 | -B |
| 6 | -C |
| Data represents a general trend of increasing stability with cluster size due to cooperative effects. d-nb.info |
Solvatochromic Investigations of Solvent-Solute Interactions
Solvatochromism, the change in the color of a substance depending on the solvent, provides a powerful tool to investigate the interactions between a solute like this compound and the surrounding solvent molecules.
The polarity of the solvent and its ability to donate or accept hydrogen bonds have a profound effect on the interactions with this compound. Polar solvents can stabilize the charged ions, potentially weakening the direct anion-cation interaction. researchgate.net The stability of hydrogen-bonded complexes is known to be significantly affected by the solvent environment, with polar solvents often reducing the strength of these interactions. researchgate.netnih.gov For instance, the association constants of hydrogen-bonded complexes can span several orders of magnitude across different solvents. researchgate.net The dielectric constant of the solvent is a key parameter, with higher dielectric constants generally leading to greater dissociation of ion pairs. mdpi.com
Various spectroscopic techniques are employed to characterize the solvation environment around this compound. UV/Vis spectroscopy is a common method for solvatochromic studies, where shifts in the absorption maxima of a probe molecule dissolved in the ionic liquid can be correlated with solvent polarity scales like the ET(30) scale. uni-muenchen.de Nitrogen NMR spectroscopy is another sensitive technique, as the nitrogen shielding in pyridine-type systems is responsive to solvent polarity. uw.edu.pl The chemical shifts of protons on the pyridinium ring in ¹H NMR spectroscopy are also sensitive probes of the local environment and can indicate the degree of ion pairing versus dissociation in different solvents. researchgate.net Infrared spectroscopy can be used to observe changes in the vibrational frequencies of bonds involved in hydrogen bonding, providing direct evidence of these interactions. researchgate.netd-nb.info
Supramolecular Organization and Self-Assembly Tendencies
This compound, like many ionic liquids, can exhibit tendencies for self-assembly and the formation of supramolecular structures. This organization is driven by the same intermolecular forces that govern ion pairing, including hydrogen bonding and van der Waals interactions. acs.orgnih.gov In the solid state, these interactions can lead to the formation of well-defined crystal lattices with specific packing arrangements. acs.org The self-assembly process can be influenced by the presence of other molecules or surfaces. For example, the formation of complex structures arising from the self-assembly of simple organic salts has been observed. acs.org While direct studies on the self-assembly of this compound are not extensively detailed in the provided context, the principles governing the supramolecular organization of similar ionic compounds provide a strong basis for understanding its potential behavior. nih.gov
Utility in Chemical Transformations and Catalysis
1-Butylpyridin-1-ium;hydrobromide as a Reaction Medium
1-Butylpyridin-1-ium hydrobromide, a member of the pyridinium-based ionic liquids (ILs), serves as a versatile reaction medium in various chemical processes. Its negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic, inorganic, and organometallic compounds make it an attractive alternative to conventional volatile organic solvents. scispace.comswan.ac.ukscirp.org These properties not only facilitate reactions but also simplify product separation, often through simple extraction or distillation, allowing for the potential recycling of the ionic liquid. scispace.comswan.ac.ukppor.az
The use of 1-butylpyridinium (B1220074) bromide and related ILs as solvents can lead to enhanced reaction rates and selectivity. scispace.comppor.az For instance, in the hydrolytic interfacial polycondensation of bisphenol-A-bischloroformate, N-butylpyridinium bromide was one of the phase-transfer catalysts evaluated, demonstrating its utility as a medium for polymerization reactions. researchgate.net Its role extends to supporting catalytic systems, such as in the selective chlorination of glycerol (B35011) where Brønsted acidic ionic liquids featuring the 1-butylpyridinium cation were employed. scielo.br
The unique physicochemical properties of 1-butylpyridin-1-ium hydrobromide as a reaction medium can significantly influence the kinetics and selectivity of chemical reactions. The high viscosity of ionic liquids compared to conventional molecular solvents can slow down reaction rates that are diffusion-controlled. nist.gov However, the specific interactions between the ionic liquid, reactants, and transition states can lead to rate enhancements and improved selectivity that outweigh the effects of viscosity.
A notable example is the Diels-Alder reaction between myrcene (B1677589) and acrolein, where a zinc-containing catalyst system in N-butylpyridinium bromide (BPyBr) resulted in higher regioselectivity and excellent product yields with shorter reaction times compared to the same reaction in dichloromethane. ppor.az This demonstrates the ionic liquid's ability to create a structured environment that favors specific reaction pathways.
Pulse radiolysis studies on the closely related N-butylpyridinium tetrafluoroborate (B81430) (BuPyBF₄) have provided deeper insights into reaction kinetics. While the rate constant for the reduction of duroquinone (B146903) was much lower than in water due to high viscosity, the rate constants for electron transfer from the solvent-derived butylpyridinyl radicals were significantly higher than predicted by diffusion-controlled models. nist.gov This suggests that an electron-hopping mechanism through the solvent cations may contribute to the reaction rate, showcasing a non-conventional way the ionic liquid medium can influence reaction kinetics. nist.gov Furthermore, modifying graphene nanoplatelets with 1-butyl pyridinium (B92312) bromide has been shown to impact the properties of styrene-butadiene rubber nanocomposites, indicating its role in influencing material properties through non-covalent interactions and improved dispersion in a polymer matrix. researchgate.net
| Reaction | Catalyst/Medium | Observation | Reference |
| Diels-Alder Reaction (Myrcene + Acrolein) | ZnCl₂ in N-butylpyridinium bromide | Higher regioselectivity and yield vs. CH₂Cl₂ | ppor.az |
| Electron Transfer (from Butylpyridinyl radical) | N-butylpyridinium tetrafluoroborate | Rate constant higher than diffusion-controlled limit | nist.gov |
| Reduction of Duroquinone | Benzophenone ketyl radical in R₄NNTf₂ | Rate constant lower than in water due to viscosity | nist.gov |
A key advantage of ionic liquids, including 1-butylpyridin-1-ium hydrobromide, is their "designability." The physical and chemical properties of the reaction environment can be precisely tuned by modifying the structure of the cation or, more commonly, by varying the anion. swan.ac.ukscirp.orgnih.gov This allows for the creation of task-specific ionic liquids tailored for particular applications.
The choice of anion is critical in determining the ionic liquid's behavior. For example, in a study on the oxidative esterification of carboxylic acids, 1-butylpyridinium iodide ([BPy]I) was an effective catalyst, whereas 1-butylpyridinium bromide ([BPy]Br) and 1-butylpyridinium chloride ([BPy]Cl) showed poor activity. rsc.orgrsc.org This highlights how the nucleophilicity and redox properties of the halide anion can be tuned to control reactivity. Similarly, replacing the bromide anion with hydrogen sulfate (B86663) (HSO₄⁻) or dihydrogen phosphate (B84403) (H₂PO₄⁻) transforms the ionic liquid into a Brønsted acidic catalyst, suitable for reactions like the chlorination of glycerol. scielo.br
Further functionalization of the 1-butylpyridinium cation itself offers another layer of tunability. By introducing functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) to the pyridinium structure, new hydrogen-bonding capabilities and reactive sites can be incorporated. mdpi.com In the context of CO₂ conversion, a carboxyl-functionalized 1-butylpyridinium bromide derivative demonstrated the highest catalytic activity for cycloaddition reactions, underscoring the benefits of designing ILs with specific functionalities. mdpi.com The optical and electronic properties can also be adjusted, as shown in a study where mixing different metal chlorides (e.g., NiCl₂, CuCl₂, CoCl₂) to form tetrachloridometallate anions with the N-butylpyridinium cation resulted in ionic liquids with tunable colors and optical responses, useful for sensor applications. nih.gov
| Modification | Effect | Application | Reference |
| Anion Exchange ([Br]⁻ vs. [I]⁻) | Altered catalytic activity | Oxidative Esterification | rsc.orgrsc.org |
| Anion Exchange ([Br]⁻ to [HSO₄]⁻) | Introduced Brønsted acidity | Glycerol Chlorination | scielo.br |
| Cation Functionalization (-COOH) | Enhanced catalytic activity | CO₂ Cycloaddition | mdpi.com |
| Anion Composition ((C₄Py)₂[MCl₄]) | Tunable optical properties | Gas Sensors | nih.gov |
Catalytic Roles of this compound and its Derivatives
Beyond its function as a solvent, 1-butylpyridin-1-ium hydrobromide and its derivatives can actively participate in catalytic cycles. The compound can act as a phase-transfer catalyst or, by leveraging its constituent ions, exhibit Brønsted acidity, enabling a range of organic transformations.
1-Butylpyridin-1-ium bromide is recognized as an effective phase-transfer catalyst (PTC). ontosight.aiijirset.com Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic salt). ijirset.com
The fundamental mechanism involves the quaternary ammonium (B1175870) cation, in this case, 1-butylpyridinium (Q⁺), which transports an anion (Y⁻) from the aqueous or solid phase into the organic phase. wiley-vch.de This is achieved through the formation of a lipophilic ion pair, [Q⁺Y⁻], which is soluble in the organic medium. ijirset.com Once in the organic phase, the now "naked" and highly reactive anion can react with the organic substrate (RX) to form the product (RY). The newly formed anion (X⁻) then pairs with the catalyst cation ([Q⁺X⁻]), which migrates back to the aqueous or solid phase, or to the interface, to exchange X⁻ for another Y⁻, thus completing the catalytic cycle. wiley-vch.de This process allows for reactions to occur under mild conditions with faster rates and higher yields. ijirset.com The utility of N-butylpyridinium bromide as a PTC has been demonstrated in polymerization reactions, where it effectively transports reactive species across the phase boundary. researchgate.net
The "hydrobromide" component of the compound's name signifies the presence of a bromide anion and implies the potential for Brønsted acidity, originating from hydrogen bromide (HBr). In a catalytic cycle, the ionic liquid can serve as a source of protons (H⁺) to activate substrates. For instance, in acid-catalyzed reactions, the proton can activate electrophiles, such as carbonyl groups, making them more susceptible to nucleophilic attack.
The concept of using pyridinium-based ionic liquids as Brønsted acids is well-established. Studies have utilized ionic liquids like 1-butylpyridinium hydrogen sulfate ([BPy]HSO₄) as effective Brønsted acid catalysts for the selective chlorination of glycerol. scielo.br In this case, the HSO₄⁻ anion is the primary proton source, but it demonstrates the principle of combining the pyridinium cation with a Brønsted acidic anion for catalysis. The interaction of the pyridine (B92270) ring itself with acidic protons is also well-documented. Pyridine is a common probe molecule used to characterize the Brønsted acid sites in solid catalysts like zeolites; upon adsorption, it is protonated to form a pyridinium ion, which can be detected spectroscopically. researchgate.netuu.nlacs.orgresearchgate.net Therefore, in a catalytic cycle involving this compound, the HBr component can protonate a substrate, and the resulting pyridinium-based environment stabilizes the intermediates throughout the reaction pathway.
The catalytic properties of 1-butylpyridin-1-ium hydrobromide and its derivatives have been harnessed for specific, valuable organic reactions.
CO₂ Conversion: The fixation of carbon dioxide into useful chemicals is a major goal of green chemistry. 1-Butylpyridinium bromide ([BPy]Br), often in combination with a Lewis acid like zinc chloride (ZnCl₂), has been shown to be a highly active catalyst for the oxidative carboxylation of styrene (B11656) to produce styrene carbonate. researchgate.net Furthermore, designing derivatives of [BPy]Br by introducing functional groups can significantly enhance catalytic performance. A systematic study on the cycloaddition of CO₂ to epoxides found that introducing a carboxyl group (-COOH) to the pyridinium cation created a more effective catalyst than the parent compound, attributed to the formation of hydrogen bonds that facilitate the reaction. mdpi.com
Esterifications: Esterification is a fundamental reaction in organic synthesis. While 1-butylpyridinium bromide itself was found to have poor catalytic activity for a specific oxidative esterification reaction where its iodide counterpart excelled, rsc.orgrsc.org derivatives have proven effective in other contexts. For example, a dicationic ionic liquid, 1,1'-decane-1,10-diylbis(3-butylpyridinium) dibromide, served as an efficient and recyclable catalyst for the esterification of various carboxylic acids with alkyl halides, demonstrating good conversion rates and yields. psu.edu This indicates that while the catalytic efficacy of this compound is highly reaction-dependent, its structural motif is a valuable platform for developing more complex and active esterification catalysts.
| Reaction | Catalyst System | Role of Pyridinium Compound | Yield/Observation | Reference |
| CO₂ Conversion | ||||
| Oxidative Carboxylation of Styrene | 1-Butylpyridinium bromide-ZnCl₂ | Co-catalyst/Medium | 53% yield of styrene carbonate | researchgate.net |
| CO₂ Cycloaddition to Epoxides | -COOH functionalized [BPy]Br | Functionalized Catalyst | Highest activity among tested derivatives | mdpi.com |
| Esterification | ||||
| Oxidative Esterification | 1-Butylpyridinium bromide | Catalyst | Poor activity compared to [BPy]I | rsc.orgrsc.org |
| Carboxylic Acid + Alkyl Halide | Dicationic butylpyridinium dibromide | Catalyst | Good conversion rates and yields | psu.edu |
Immobilization and Heterogenization Strategies for Catalytic Systems
The transition of homogeneous catalysts to heterogeneous systems is a critical step in advancing sustainable and economically viable chemical processes. For ionic liquids like this compound, immobilization on solid supports offers significant advantages, including simplified catalyst-product separation, enhanced catalyst stability, and potential for continuous flow reactions and catalyst recycling. daneshyari.comnih.gov Research has explored various strategies to heterogenize pyridinium-based ionic liquids, primarily through immobilization on inorganic supports or by creating hybrid catalytic materials.
One prominent strategy involves the physical adsorption or grafting of the ionic liquid onto a solid matrix. Silica (B1680970) gel, with its high surface area and surface hydroxyl groups, is a commonly employed support. daneshyari.comnih.gov For instance, a heterogeneous catalyst was prepared by immobilizing a complex of 1-butylpyridinium bromide and zinc chloride (BPyBr-ZnCl2) on silica gel. daneshyari.com The preparation process involves first synthesizing the IL-metal halide complex and then mixing it with silica gel in a solvent, followed by solvent evaporation. daneshyari.com This method relies on the interaction between the ionic liquid and the silanol (B1196071) groups on the silica surface. daneshyari.com
Another approach to heterogenization is the creation of hybrid materials where the ionic liquid cation becomes an integral part of a larger catalytic structure. This has been demonstrated by combining 1-butylpyridinium cations with polyoxometalates (POMs) to form novel hybrid catalysts. mdpi.com In one study, a [BPy]₃PW₁₂ catalyst was synthesized by replacing the protons in phosphotungstic acid with 1-butylpyridinium cations. This hybrid material was then used as a catalyst in oxidative desulfurization reactions, demonstrating high efficiency. mdpi.com
Graphene and its derivatives have also been explored as supports for 1-butylpyridinium bromide. The ionic liquid can be used to modify the surface of graphene nanoplatelets (GnPs) through non-covalent interactions, such as cation-π/π-π interactions. kglmeridian.comkglmeridian.com This modification not only aids in the dispersion of the nanoplatelets in polymer matrices but also presents a method for heterogenizing the ionic liquid for potential catalytic applications. kglmeridian.comkglmeridian.com
The reusability and stability of these immobilized catalytic systems are key metrics for their practical application. In the case of the silica-supported BPyBr-ZnCl2 catalyst used for the cycloaddition of CO₂ and epoxides, the catalyst demonstrated good performance. daneshyari.com Similarly, hybrid polyoxometalate catalysts containing 1-butylpyridinium have shown high catalytic activity over multiple cycles, although some decrease in activity can occur. mdpi.com
The table below summarizes the findings from studies on the immobilization of 1-butylpyridinium-based catalysts.
| Catalytic System | Support Material | Application | Key Research Findings | Reference |
|---|---|---|---|---|
| 1-butylpyridinium bromide-ZnCl₂ | Silica Gel | Cycloaddition of CO₂ and epoxides | The immobilized catalyst (BPyBr-ZnCl₂/SiO₂) showed high catalytic activity and selectivity. The immobilization is achieved through interaction with surface silanol groups. | daneshyari.com |
| [BPy]₃PW₁₂ | Polyoxometalate (POM) | Oxidative Desulfurization | The hybrid catalyst demonstrated high efficiency, achieving complete desulfurization in a model diesel after 1 hour. It showed potential for reusability. | mdpi.com |
| 1-butylpyridinium bromide (BPB) | Graphene Nanoplatelets (GnPs) | Nanocomposite filler (potential for catalysis) | BPB modifies the surface of GnPs via non-covalent cation-π/π-π interactions, facilitating their dispersion in a polymer matrix. | kglmeridian.comkglmeridian.com |
Electrochemical Research Applications
Role as an Electrolyte in Advanced Electrochemical Systems
Ionic liquids, such as those based on the 1-butylpyridinium (B1220074) cation, are investigated for their potential use in energy storage devices due to their electrochemical properties. ontosight.ai Their utility as electrolytes is a central theme in their research, with applications spanning from batteries to specialized liquid and polymer systems. nbinno.comlabinsights.nl
The 1-butylpyridinium cation is a component of interest for electrolytes in advanced battery systems, particularly in redox flow batteries. nbinno.comnih.gov In hydrogen-bromine redox flow batteries (H₂/Br₂-RFB), for instance, quaternary ammonium (B1175870) salts like 1-alkylpyridinium bromides are studied for their role as bromine complexing agents (BCAs). nih.govsemanticscholar.org These agents help to reduce the high vapor pressure of bromine in the aqueous electrolyte, which is a significant challenge in this battery technology. nih.govmdpi.com They function by binding the volatile bromine to form a separate, heavy liquid phase often referred to as a fused salt. mdpi.com
A systematic study of 38 different quaternary ammonium halides, including 1-n-butylpyridin-1-ium chloride ([C4Py]Cl), was conducted to evaluate their suitability for high-energy-density electrolytes in H₂/Br₂-RFBs. nih.govsemanticscholar.org The investigation focused on creating safe and high-performance electrolytes. semanticscholar.org Key parameters for their application include solubility in the aqueous acidic electrolyte, the stability of the liquid fused salt phase, and the resulting conductivity of the electrolyte. nih.gov For a substance to be a viable BCA, it must be soluble in the highly acidic electrolyte solution. nih.gov
Table 1: Investigated Properties of 1-Alkylpyridinium Halides for H₂/Br₂-RFB Electrolytes
| Compound (Abbreviation) | Alkyl Chain | Anion | Application Focus | Key Finding | Reference |
|---|---|---|---|---|---|
| 1-Ethylpyridin-1-ium bromide ([C2Py]Br) | Ethyl | Bromide | Bromine Complexing Agent | Selected as the most promising BCA among 38 candidates for future application. | nih.govsemanticscholar.org |
| 1-n-Butylpyridin-1-ium chloride ([C4Py]Cl) | n-Butyl | Chloride | Bromine Complexing Agent | Investigated as part of a systematic study for applicability in H₂/Br₂-RFB electrolytes. | semanticscholar.org |
While specific studies on 1-butylpyridinium hydrobromide in fuel cells are not extensively detailed, ionic liquids in general are recognized as potential electrolytes for these devices, including dye-sensitized solar cells and other fuel cell types. iolitec.deedtechbooks.orgresearchgate.net Their role is to facilitate ion transport between the electrodes, a fundamental process in fuel cell operation. edtechbooks.org
A defining characteristic of 1-butylpyridinium-based ionic liquids is their high ionic conductivity, a crucial property for an effective electrolyte. ontosight.ailabinsights.nl This high conductivity facilitates efficient charge transport, which is essential for the performance of electrochemical devices like secondary batteries. labinsights.nl
Table 2: Comparative Conductivity of Bromide-Based Ionic Liquids
| Ionic Liquid System | Temperature (°C) | Conductivity (mS/cm) | Observation | Reference |
|---|---|---|---|---|
| (C₄Py)₂[CoBr₄] | 70 | ~10 | Part of a series of bromide-containing ILs studied for conductivity. | d-nb.info |
| (C₄Py)₂[ZnBr₄] | 70 | ~8 | The range of conductivities for bromide systems was smaller than for chloride systems. | d-nb.info |
| (C₄Py)₂[NiBr₄] | 70 | ~11 | Demonstrates the influence of the metal in the anion on conductivity. | d-nb.info |
Note: Conductivity values are approximate, as extracted from graphical data in the source material.
Voltammetric and Potentiometric Characterization of Electrochemical Behavior
The electrochemical behavior of the 1-butylpyridinium cation has been characterized using techniques such as cyclic voltammetry. researchgate.net These studies are essential for understanding the redox chemistry and electrochemical stability window of the ionic liquid, which determines its suitability for various applications. dokumen.pub
For example, electrochemical and spectroscopic studies have been performed on systems containing n-butylpyridinium chloride, a closely related salt. acs.org Research on palladium(II) complexes with pyridylidene-based ligands, which are structurally related to the 1-butylpyridinium cation, involved evaluating their redox chemistry using cyclic voltammetry under different atmospheric conditions (nitrogen and carbon dioxide). researchgate.net Such characterizations help to infer the interaction of the catalyst with reactants and its robustness under electrolysis conditions. researchgate.net These fundamental investigations provide insight into the electrochemical properties of the pyridinium (B92312) core structure that is central to 1-butylpyridin-1-ium;hydrobromide.
Development of Electrochemical Sensors and Interfaces
Monosubstituted pyridinium-based ionic liquids are extensively utilized in the fabrication of electrochemical sensors, particularly as modifiers for electrode surfaces. labinsights.nl The ionic liquid can enhance the performance of the sensor by improving charge transfer reactions at the electrode-analyte interface. mdpi.com
In one notable application, N-butylpyridinium hexafluorophosphate (B91526) (using the same cation but a different anion) was combined with carbon nitride to modify a carbon paste electrode. mdpi.com This modification resulted in improved electrochemical sensing capabilities for the detection of tetrabromobisphenol A (TBBPA). The enhancement was attributed to the ionic liquid facilitating augmented charge transfer within the composite material. mdpi.com This demonstrates the potential of the 1-butylpyridinium cation to be a key component in creating more sensitive and effective electrochemical sensors for environmental monitoring and other applications. mdpi.comnih.govmdpi.comxmu.edu.cn
Integration in Advanced Materials Science
Formation and Properties of Polymer Electrolytes and Ionogels
While specific research focusing exclusively on 1-Butylpyridin-1-ium;hydrobromide in polymer electrolytes and ionogels is nascent, the broader class of pyridinium-based ionic liquids is recognized for its potential in these applications. These materials are sought after for their ionic conductivity, thermal stability, and electrochemical stability, which are crucial for applications such as batteries and sensors.
The compatibility of 1-butylpyridinium (B1220074) salts with polymer matrices is a critical factor in the development of functional composite materials. The miscibility and interaction between the ionic liquid and the polymer determine the final properties of the electrolyte or ionogel. For instance, in poly(ethylene oxide) (PEO)-based systems, the interaction between the pyridinium (B92312) cation and the ether oxygen atoms of the polymer can influence chain mobility and, consequently, ionic conductivity. Integration strategies often involve solution casting or in-situ polymerization to ensure a homogeneous dispersion of the ionic liquid within the polymer matrix. The formation of hydrogen bonds between the ions of the ionic liquid and the polymer chains can prevent phase separation and enhance the mechanical integrity of the material.
The incorporation of 1-butylpyridinium salts into polymer matrices significantly impacts the mechanical and transport properties of the resulting composites. Ionogels, which are polymer networks swollen with ionic liquids, can exhibit a desirable combination of solid-like mechanical properties and liquid-like ionic conductivity. The mechanical strength of these materials is often dependent on the polymer network's crosslink density and the interactions with the ionic liquid. At the same time, the ionic conductivity is primarily governed by the mobility of the ions within the polymer matrix. Research on various ionogels has shown that it is possible to achieve high ionic conductivity while maintaining robust mechanical properties, a crucial balance for practical applications.
Surface Modification of Nanomaterials (e.g., Graphene Nanoplatelets)
A significant application of 1-butylpyridinium bromide (BPB) is in the surface modification of nanomaterials to improve their dispersion and interfacial interaction within polymer composites. A notable example is the modification of graphene nanoplatelets (GnPs) for reinforcement of styrene-butadiene rubber (SBR).
The non-covalent functionalization of GnPs with BPB acts as a bridge between the nanofiller and the SBR matrix. This modification promotes the dispersion of the GnPs, preventing their agglomeration and leading to a more homogeneous composite material. Spectroscopic and microscopic analyses have confirmed the successful grafting of BPB onto the surface of GnPs.
The incorporation of these modified GnPs into SBR has demonstrated remarkable improvements in the mechanical and thermal properties of the nanocomposite. Research has shown a significant enhancement in tensile strength and an increase in the degradation temperature of the SBR/PMG (pyridinium-modified graphene) nanocomposites. For example, the addition of BPB-modified GnPs to an SBR matrix resulted in a 273% improvement in tensile strength and a 12.1°C increase in degradation temperature.
Table 1: Mechanical and Thermal Properties of SBR Nanocomposites with 1-Butylpyridinium Bromide-Modified Graphene Nanoplatelets (PMG)
| Property | Pure SBR | SBR/PMG-10 | % Improvement |
|---|---|---|---|
| Tensile Strength (MPa) | 1.55 | 5.78 | 273% |
| Degradation Temperature (°C) | - | +12.1 | - |
Data sourced from studies on SBR nanocomposites with 10 phr (parts per hundred rubber) of PMG.
Role in the Synthesis of Novel Nanostructures
Pyridinium-based ionic liquids are also being explored for their role in directing the synthesis of novel nanostructures. Their unique solvent properties and ability to interact with precursors can influence the size, shape, and crystallinity of the resulting nanomaterials.
One area of interest is the use of pyridinium salts in the synthesis of metal-organic frameworks (MOFs). For instance, a zirconium-based MOF covalently modified with methyl pyridinium bromide has been developed. In this case, the pyridinium salt is an integral part of the framework's structure, and its presence enhances the material's affinity for CO2. This functionalized MOF has shown efficient catalytic activity for the conversion of CO2 into cyclic carbonates without the need for a co-catalyst. While this example uses a methyl pyridinium derivative, it highlights the potential of incorporating pyridinium moieties into nanostructured materials to impart specific functionalities. The bromide anion, in this context, acts as a nucleophilic site, contributing to the catalytic process. This suggests that this compound could similarly be employed to introduce both a bulky organic cation and a functional anion into nanostructured materials.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 1-Butylpyridin-1-ium hydrobromide, DFT studies reveal fundamental aspects of its geometry, the nature of the forces between its constituent ions, and its electronic reactivity.
The stability of the ionic liquid is fundamentally linked to the strength of the interaction between the cation and the anion. The anion-cation interaction energy (ΔE_int) for the 1-Butylpyridin-1-ium bromide ion pair has been calculated to be significantly negative, indicating a strong, favorable interaction. acs.orgnih.gov This interaction is dominated by hydrogen bonds formed between the hydrogen atoms of the pyridinium (B92312) ring (particularly those at positions 2, 6 and the butyl chain) and the bromide anion. acs.orgnih.gov
DFT calculations also allow for the determination of chemical activity descriptors, which predict the reactivity of the molecule. These descriptors, based on the energies of the frontier molecular orbitals, include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). A higher chemical hardness, for instance, suggests lower reactivity and greater stability.
| Descriptor | Value (eV) | Reference |
| Anion-Cation Interaction Energy (ΔE_int) | -87.73 kcal/mol | acs.orgnih.gov |
| Chemical Potential (μ) | -3.52 | acs.orgnih.gov |
| Chemical Hardness (η) | 2.74 | acs.orgnih.gov |
| Electrophilicity Index (ω) | 2.27 | acs.orgnih.gov |
| Table 1: DFT-calculated interaction energy and chemical activity descriptors for the 1-Butylpyridin-1-ium bromide ion pair. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a compound. The energy difference between them is the HOMO-LUMO gap, which is a measure of the molecule's excitability and chemical stability. irjweb.comresearchgate.netschrodinger.com
For the [BPy][Br] ion pair, the HOMO is primarily localized on the bromide anion, while the LUMO is distributed over the pyridinium ring of the cation. acs.orgnih.gov This distribution is typical for ionic liquids and indicates that an electronic transition would involve a charge transfer from the anion to the cation. The theoretical band gap for 1-Butylpyridin-1-ium bromide has been calculated to be 2.74 eV. acs.orgnih.gov This relatively small gap is indicative of its potential reactivity compared to ionic liquids with larger gaps. acs.orgnih.govirjweb.com
| Orbital Parameter | Energy (eV) | Reference |
| HOMO Energy | -4.90 | acs.orgnih.gov |
| LUMO Energy | -2.16 | acs.orgnih.gov |
| HOMO-LUMO Gap (η) | 2.74 | acs.orgnih.gov |
| Table 2: Calculated frontier molecular orbital energies and the HOMO-LUMO gap for the 1-Butylpyridin-1-ium bromide ion pair. |
Molecular Dynamics (MD) Simulations for Microstructure and Dynamics
While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. nih.gov MD simulations model the movements of atoms and molecules over time, offering a detailed view of the liquid's microstructure, transport properties, and dynamic processes.
Studies on 1-butylpyridinium-based ionic liquids, though often with different anions like tetrafluoroborate (B81430) ([BF4]⁻), provide significant insights applicable to the bromide variant. nih.govresearchgate.netacs.org These simulations show that the bulk liquid is not homogenous but possesses a degree of long-range order, with cations and anions arranging alternately. researchgate.netacs.org
Spatial Distribution Functions (SDFs) are a key output of MD simulations, describing the probability of finding one atom or molecule at a certain distance from another. youtube.comaivc.org For 1-butylpyridinium-based ionic liquids, SDFs reveal the specific arrangement of anions around the cation and cations around each other. nih.govresearchgate.netacs.org
Simulations indicate that the anions (like Br⁻) are most likely to be found near the positively charged pyridinium ring, specifically interacting with the acidic hydrogen atoms. researchgate.netacs.org There is also a distinct orientational preference for the cations. A T-shaped orientation is often observed between two pyridinium rings, which is attributed to a combination of electrostatic interactions and steric hindrance. researchgate.netacs.org The butyl chains tend to aggregate, forming non-polar domains within the larger polar network of the ionic liquid. acs.org
MD simulations are also crucial for understanding how species move within the ionic liquid, which is fundamental to properties like viscosity and conductivity. acs.orgacs.org The self-diffusion coefficients of the 1-butylpyridinium (B1220074) cation and the bromide anion can be calculated from the mean-squared displacement of the ions over time.
Simulations on similar ionic liquids show that the translational motion of the ions is complex. acs.org The dynamics within the polar regions (pyridinium rings and anions) can be significantly different from those in the non-polar domains created by the butyl chains. acs.org The movement of an ion is not free but is influenced by the structure of its solvation shell, which consists of a cage of counter-ions. The process of an ion escaping this cage and moving to a new location is a key step in diffusion and is fundamental to the transport properties of the liquid. acs.org Experimental measurements of properties like density and viscosity for aqueous solutions of 1-Butylpyridin-1-ium hydrobromide provide important data for validating and refining the force fields used in these MD simulations. researchgate.net
Computational Approaches to Reaction Mechanisms and Catalytic Pathways
Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions, especially in complex environments like ionic liquids. rsc.orgrsc.org DFT calculations can map out the potential energy surface of a reaction, identifying transition states and calculating activation energies, which explains why a particular reaction pathway is favored.
While detailed mechanistic studies specifically for reactions catalyzed by pure 1-Butylpyridin-1-ium hydrobromide are not extensively documented, computational studies on related systems highlight its potential roles. For instance, pyridinium-based ionic liquids have been investigated as catalysts for the chemical fixation of carbon dioxide. mdpi.commdpi.com In one study, 1-Butylpyridin-1-ium bromide was used as the structural basis for designing new functionalized ionic liquids. mdpi.com DFT calculations showed that adding hydrogen-bond-donating groups (like -OH or -COOH) to the pyridinium cation could enhance its catalytic activity for the cycloaddition of CO₂ to epoxides. mdpi.com
The proposed mechanism, supported by DFT, often involves a synergistic effect between the cation and the anion. The bromide anion can act as a nucleophile, attacking the epoxide ring to open it. mdpi.com Simultaneously, the pyridinium cation can act as a Lewis acid or a hydrogen bond donor, activating the epoxide. mdpi.com Computational modeling of these interactions is crucial for understanding the catalytic cycle and for designing more efficient catalysts based on the 1-Butylpyridin-1-ium scaffold. mdpi.com
Environmental and Sustainability Aspects in Academic Research
1-Butylpyridin-1-ium;hydrobromide as a Green Chemistry Component
The classification of this compound as a "green" chemical is primarily associated with its properties as an ionic liquid. These attributes, particularly its low volatility and flammability, position it as a potentially safer alternative to conventional organic solvents in various chemical applications.
Reduced Volatility and Flammability as Solvent Advantages
A defining characteristic of ionic liquids, including this compound, is their negligible vapor pressure. nih.govresearchgate.net This property directly translates to reduced volatility compared to traditional organic solvents. The low volatility minimizes the release of volatile organic compounds (VOCs) into the atmosphere, thereby mitigating air pollution and associated health and environmental hazards. researchgate.net
Table 1: Comparison of Physical Properties - Ionic Liquid vs. Conventional Solvents
| Property | This compound (as an Ionic Liquid) | Conventional Organic Solvents (e.g., Toluene, Acetone) |
| Vapor Pressure | Negligible | High |
| Volatility | Low | High |
| Flammability | Low | High |
| Air Pollution (VOCs) | Minimal | Significant Contribution |
Exploration of Sustainable Synthetic Routes
The principles of green chemistry extend to the synthesis of chemicals themselves, advocating for methods that are efficient, use renewable feedstocks, and minimize waste. rsc.orgnih.gov Research into the synthesis of pyridine (B92270) derivatives and ionic liquids has explored several sustainable approaches. These include multicomponent one-pot reactions, the use of green catalysts, and the application of environmentally friendly solvents or even solvent-free conditions. nih.gov Microwave-assisted synthesis has also been investigated as an energy-efficient method. nih.gov
While specific studies detailing the application of these green synthetic methodologies directly to this compound are not extensively covered in the reviewed literature, the broader research on pyridinium (B92312) ionic liquids suggests a trend towards more sustainable manufacturing processes. The use of naturally occurring pyridinium structures as starting materials is also being explored to enhance the green credentials of these compounds. rsc.org The development of halide-free synthesis routes is another area of focus to create more environmentally benign ionic liquids.
Degradation Pathways and Environmental Fate Studies (excluding eco-toxicity)
Understanding the ultimate fate of a chemical in the environment is crucial to its sustainability assessment. For this compound, research has focused on its biodegradability, particularly the pathways through which it is broken down by microorganisms.
Studies have shown that the 1-butylpyridinium (B1220074) cation can be metabolized by microorganisms found in activated sludge. nih.gov One study on 1-butyl-3-methylpyridinium (B1228570) bromide revealed that the alkylpyridinium salt was metabolized through the sequential oxidation of the butyl side chain. nih.gov High-performance liquid chromatography and mass spectrometry analyses identified several metabolites, indicating a stepwise degradation process. nih.gov
Another investigation into the biodegradability of three pyridinium-based ionic liquids, including a 1-butyl-substituted variant, determined that they could be fully mineralized. rsc.org However, it was noted that the butyl-substituted version was not classified as "readily biodegradable" under the specific test conditions, suggesting a slower degradation rate compared to other analogues. rsc.orgresearchgate.net
The primary proposed biodegradation pathway for the 1-butylpyridinium cation involves the oxidation of the butyl group at different positions. This leads to the formation of hydroxylated intermediates. nih.gov These intermediates can then undergo further degradation, ultimately leading to the breakdown of the compound.
Table 2: Identified Metabolites in the Biodegradation of a 1-Butyl-Substituted Pyridinium Cation
| Metabolite | Chemical Name |
| Metabolite 1 | 1-hydroxybutyl-3-methylpyridinium |
| Metabolite 2 | 1-(2-hydroxybutyl)-3-methylpyridinium |
| Metabolite 3 | 1-(2-hydroxyethyl)-3-methylpyridinium |
| Metabolite 4 | Methylpyridine |
| Source: Adapted from research on the biotransformation of 1-butyl-3-methylpyridinium by microorganisms in aerobic activated sludge. nih.gov |
The environmental fate of this compound is intrinsically linked to its biodegradability. While its low volatility prevents atmospheric dispersal, its solubility in water means that it can enter aquatic and terrestrial environments through effluent discharges. nih.govnih.gov The studies on its biodegradation in activated sludge suggest that wastewater treatment facilities can play a role in its removal. However, the rate and extent of degradation in natural soil and water systems require further investigation to fully understand its environmental persistence. The formation of intermediate metabolites is a key aspect of its environmental fate, and their own biodegradability and potential impact are important considerations. rsc.org
Future Research Directions and Emerging Paradigms
Synergistic Combinations with Other Advanced Materials
A key area of future innovation lies in the creation of advanced composite and hybrid materials where 1-butylpyridin-1-ium;hydrobromide acts in synergy with other specialized materials to produce enhanced functionalities.
Carbon Nanomaterials: Following the demonstrated success of using 1-butylpyridinium (B1220074) bromide to improve the thermal and mechanical characteristics of graphene nanoplatelet-based elastomers, future investigations are expected to extend to other forms of carbon. researchgate.netresearchgate.net The combination of this compound with single- and multi-walled carbon nanotubes holds promise for the development of superior conductive composites for applications such as flexible electronics. researchgate.net The ionic liquid can facilitate better dispersion and create a stronger interface between the nanotubes and a host polymer matrix.
Conductive Polymers: The integration of this compound with intrinsically conductive polymers like polypyrrole and polyaniline is a fertile ground for research. mdpi.comjchemrev.com In such systems, the ionic liquid can function as both a plasticizer and an ion-conducting pathway, boosting the electrochemical performance of materials designed for supercapacitors and sensors. mdpi.com
Metal-Organic Frameworks (MOFs): The exploration of hybrids of this compound and MOFs is an emerging field with considerable potential. mdpi.comnih.gov The ionic liquid could be utilized as a templating agent in the synthesis of MOFs or be encapsulated within their pores to create novel catalytic systems or materials for gas separation. This synergy could also pave the way for new types of hybrid electrolytes for use in solid-state batteries.
Metal-Containing Ionic Liquids: Recent studies on bimetallic ionic liquids incorporating N-butylpyridinium cations have revealed that the properties of these materials are highly tunable based on the choice of metals. nih.gov Future research is likely to involve the systematic investigation of a broader array of metal combinations with this compound to design task-specific catalysts and novel magnetic fluids.
A summary of these potential synergistic combinations is provided in the interactive table below.
| Advanced Material | Potential Synergistic Effect with this compound | Potential Applications |
| Carbon Nanotubes | Enhanced dispersion and interfacial adhesion in polymer composites. | Flexible electronics, high-strength composites, conductive inks. |
| Conductive Polymers | Improved ionic conductivity and processability. | Biosensors, supercapacitors, antistatic coatings. |
| Metal-Organic Frameworks | Template for synthesis, enhanced catalytic activity, novel electrolytes. | Gas separation, catalysis, solid-state batteries. |
| Bimetallic Complexes | Tunable catalytic and magnetic properties. | Homogeneous catalysis, magnetic fluids. |
Exploration of Novel Functionalization and Derivatization
The ability to tailor the properties of ionic liquids by chemically modifying the cation or anion is a cornerstone of their versatility. For this compound, this opens up a vast landscape for creating new derivatives with precisely controlled characteristics.
Task-Specific Functional Groups: The strategic addition of functional groups to the pyridinium (B92312) ring or the butyl chain can bestow new capabilities upon the ionic liquid. For example, the incorporation of coordinating moieties such as ethers, nitriles, or tertiary amines can enhance the compound's affinity for specific gases like SO2 or its ability to complex with metal ions for catalytic purposes. rsc.orgacs.org The synthesis of pyridinium ionic liquids with hydroxyl groups has already been shown to significantly alter their physicochemical and electrochemical behavior. frontiersin.org
Polymerizable Ionic Liquids: A major thrust in future research is the creation of polymerizable versions of this compound. By attaching a reactive group, such as a vinyl or acryloyl unit, the ionic liquid can be covalently bonded into a polymer structure, leading to the formation of solid-state ion-conducting materials for applications in safer, more robust batteries and fuel cells. ucla.edu
Chiral Ionic Liquids: The synthesis of chiral analogues of this compound, through the introduction of chiral centers, could enable their use as specialized solvents or catalysts in asymmetric synthesis, a field of great importance in the pharmaceutical industry. researchgate.net
Multi-functional Pyridinium Salts: The development of trimeric triaryl pyridinium salts has already demonstrated remarkable catalytic efficacy. nih.gov Future research could build on this by exploring other multi-cationic architectures based on the 1-butylpyridinium scaffold to further enhance catalytic activity or to create materials with unique self-organizing properties.
The table below outlines some of these promising functionalization strategies.
| Functionalization Strategy | Target Property | Potential Application |
| Introduction of nitrile or ether groups | Enhanced gas sorption | CO2/SO2 capture |
| Hydroxyl group attachment | Modified physicochemical properties | Electrolytes, lubricants |
| Incorporation of polymerizable units | Solid-state ion conduction | All-solid-state batteries |
| Synthesis of chiral derivatives | Enantioselectivity | Asymmetric catalysis |
| Creation of multi-cationic structures | Enhanced catalytic activity | Chemical synthesis |
Bridging Fundamental Understanding with Advanced Applications
A critical challenge and opportunity for future research is to forge clear, predictive links between the fundamental physicochemical characteristics of this compound and its performance in real-world applications.
Structure-Property-Performance Relationships: While significant strides have been made in understanding the structure-property relationships of pyridinium-based ionic liquids, more in-depth studies are required to connect these fundamental aspects to tangible performance metrics in devices like batteries or in catalytic processes. researchgate.net For instance, a systematic variation of the alkyl chain length and a detailed analysis of its impact on properties like ionic conductivity and viscosity, and ultimately on battery longevity, will yield crucial design rules. acs.org
Interfacial Science: The behavior of this compound at interfaces is paramount to its function in composite materials and electrochemical systems. The use of advanced surface-sensitive techniques can elucidate the nature of the interactions between the ionic liquid and the surfaces of electrodes or filler materials, providing insights that are essential for designing more efficient and durable devices.
Thermodynamic Studies: Comprehensive thermodynamic investigations of mixtures containing this compound are vital for its application in separation processes and as a solvent. A thorough understanding of the excess thermodynamic properties of these mixtures will be instrumental in optimizing process designs. rsc.org
Development of Predictive Models for Compound Behavior
The sheer number of potential ionic liquid structures makes a purely experimental approach to discovery both time-consuming and cost-prohibitive. Consequently, the development of accurate and reliable predictive models is a crucial enabling technology for the accelerated design of new materials.
Machine Learning and AI: Artificial intelligence (AI) and machine learning (ML) are poised to transform the landscape of ionic liquid research. nih.govacs.orgmdpi.comnsf.govnih.gov By training algorithms on existing experimental data, it is becoming possible to predict the properties of novel, yet-to-be-synthesized 1-butylpyridinium derivatives with impressive accuracy. These in silico tools can rapidly screen vast virtual libraries of compounds to pinpoint promising candidates for specific applications.
COSMO-RS and other Thermodynamic Models: The Conductor-like Screening Model for Real Solvents (COSMO-RS) has emerged as a potent tool for predicting the thermodynamic behavior of ionic liquid mixtures without the need for extensive experimental input. rsc.orgresearchgate.netzenodo.org Ongoing research will focus on refining these models to enhance their predictive power and broaden their applicability to a more extensive range of properties and operating conditions.
Multiscale Modeling: A holistic understanding of the behavior of this compound can be achieved by integrating various computational methods across different scales of length and time. For example, high-level quantum mechanical calculations can provide detailed insights into the nature of ion-pair interactions. This information can then be used to develop accurate force fields for classical molecular dynamics simulations, which can, in turn, be used to predict bulk properties and transport phenomena.
The table below summarizes the key aspects of these predictive modeling approaches.
| Modeling Approach | Predicted Properties | Future Direction |
| Machine Learning / AI | Melting point, viscosity, conductivity, toxicity | Development of more accurate and generalizable models, inverse design of new ILs. |
| COSMO-RS | Solubility, activity coefficients, phase equilibria | Refinement of parameters for higher accuracy, prediction of a wider range of thermodynamic properties. |
| Multiscale Modeling | Linking molecular interactions to bulk properties | Integration of different modeling techniques for a holistic understanding. |
Through the pursuit of these exciting research avenues, the scientific community is well-positioned to continue to unlock the vast potential of this compound and its derivatives, heralding their use in a new era of advanced materials and sustainable technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
